[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-
Description
[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- (IUPAC name: 2'-(benzyloxy)-[1,1'-biphenyl]-4-amine) is a biphenylamine derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 2' position of the biphenyl scaffold. This compound is structurally related to the parent [1,1'-biphenyl]-4-amine (CAS 92-67-1), which consists of an amine group at the para position of one phenyl ring . The benzyloxy group introduces steric bulk and electron-donating properties, influencing reactivity, solubility, and applications in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
400748-44-9 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-(2-phenylmethoxyphenyl)aniline |
InChI |
InChI=1S/C19H17NO/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |
InChI Key |
UKOXHXPMLHLRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Optimization
-
Boronic Acid Component : 2'-(Phenylmethoxy)phenylboronic acid is prepared via lithiation of 2-bromo-1-(benzyloxy)benzene followed by transmetallation with trimethylborate.
-
Aryl Halide Component : 4-Bromoaniline or its nitro-protected analogue (e.g., 4-bromonitrobenzene) serves as the coupling partner.
-
Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of toluene and aqueous Na₂CO₃ at 80–100°C achieves yields >75%.
Key Consideration : Protecting the amine as a nitro group prevents undesired coordination to the palladium catalyst. Post-coupling reduction with H₂/Pd-C or Fe/HCl converts the nitro to an amine.
Reductive Amination for Amine Functionalization
Reductive amination offers an alternative route to introduce the amine group post-biphenyl assembly.
Protocol Overview
-
Ketone Intermediate : 4-Oxo-2'-(phenylmethoxy)-1,1'-biphenyl is treated with NH₄OAc and NaBH₃CN in MeOH at 25°C.
-
Yield Optimization : Excess ammonium acetate (3 eq) and pH adjustment to 5–6 with acetic acid enhance imine formation, achieving ~70% yield.
Advantage : Avoids nitro group reduction steps, streamlining the synthesis.
Protective Group Strategies
Benzyl Protection of Amine
Nitro Group as a Temporary Protector
-
Reduction Conditions : SnCl₂/HCl or catalytic hydrogenation (H₂, Pd/C) converts the nitro to amine after coupling.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Catalyst/Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Cross-coupling | Pd(PPh₃)₄, Na₂CO₃ | 78–85 | High regioselectivity | Requires nitro protection |
| Nucleophilic Substitution | Benzyloxy installation | K₂CO₃, DMF | 65–72 | Direct functionalization | Limited to activated aryl halides |
| Reductive Amination | Amine formation | NaBH₃CN, NH₄OAc | 68–70 | Avoids nitro intermediates | Requires ketone precursor |
Industrial-Scale Considerations
For bulk synthesis, the Suzuki-Miyaura route is preferred due to scalability and commercial availability of boronic acids. Patent WO2009056993A2 highlights the use of Pd₂(dba)₃ with tri-tert-butylphosphine in toluene at 85°C for analogous biphenyl amines, achieving 83% yield. Solvent recovery and catalyst recycling (e.g., immobilized Pd on carbon) reduce costs.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to amines using reducing agents such as iron filings in acidic conditions or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that biphenyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) of these compounds suggests that modifications to the biphenyl moiety can enhance their efficacy against pathogens.
2. Anticancer Properties
A notable application of [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- is its potential as an anticancer agent. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives have shown cytotoxic effects against human cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
3. Inhibition of Protein Interactions
Biphenyl derivatives are being investigated for their ability to disrupt protein-protein interactions, which are crucial in various biological processes and disease mechanisms. This characteristic makes them promising candidates for drug development targeting diseases such as cancer and neurodegenerative disorders.
Materials Science Applications
1. Organic Electronics
The unique electronic properties of biphenyl derivatives have led to their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport makes them suitable materials for enhancing device performance.
2. Polymer Chemistry
Biphenyl compounds are also utilized in polymer chemistry as monomers or additives to improve the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can lead to materials with enhanced durability and resistance to environmental degradation.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of biphenyl derivatives demonstrated that a specific derivative exhibited IC50 values in the low micromolar range against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Organic Electronics
Research on the application of [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- in OLEDs showed that devices incorporating this compound achieved higher luminous efficiency compared to those using traditional materials. The enhanced performance was attributed to improved charge carrier mobility and reduced energy loss during exciton formation.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking. The amine group can form hydrogen bonds, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their substituents:
Key Observations :
Insights :
Physicochemical Properties
Notes:
Biological Activity
The compound [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- , often referred to as a biphenyl derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of biphenyl derivatives typically involves multi-step reactions that may include electrophilic aromatic substitution or coupling reactions. For the specific compound , the synthetic route often includes the formation of the biphenyl core followed by amination and etherification processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that biphenyl derivatives exhibit significant antimicrobial properties against various pathogens. A study evaluated the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL. The presence of specific functional groups within the biphenyl structure appears to enhance its antimicrobial efficacy.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 25 |
| [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- | S. aureus | 20 |
Anticancer Activity
The anticancer potential of biphenyl derivatives has been extensively studied. In vitro assays using various cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. For instance, a derivative exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.
Case Study:
In a recent study published in Molecules, researchers synthesized a series of biphenyl derivatives and assessed their cytotoxic effects on several cancer cell lines. The compound [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- was found to significantly reduce cell viability in human leukemia cell lines (THP-1) with an IC50 value of approximately 10 µM. The study suggested that structural modifications could lead to improved potency and selectivity against cancer cells.
Antioxidant Activity
Antioxidant assays using DPPH and ABTS methods have shown that biphenyl derivatives possess considerable free radical scavenging activity. The compound demonstrated an inhibition rate of approximately 70% at a concentration of 100 µg/mL in DPPH assays, indicating strong antioxidant potential.
| Assay Type | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|
| DPPH | 70 | 100 |
| ABTS | 65 | 100 |
Structure-Activity Relationship (SAR)
The biological activity of [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- can be correlated with its chemical structure. Modifications at key positions on the biphenyl scaffold can significantly affect its pharmacological properties. For instance:
- Electron-donating groups at the ortho position enhance antimicrobial activity.
- Bulky substituents improve anticancer efficacy by increasing lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
